1-Piperazinepropanamine, 4-(3-nitrophenyl)-

描述

IUPAC Nomenclature and Structural Formula

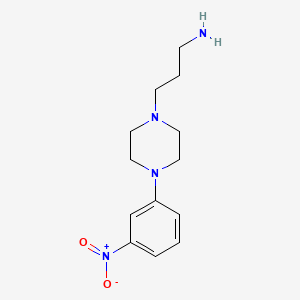

The compound 1-Piperazinepropanamine, 4-(3-nitrophenyl)- is systematically named 3-[4-(3-nitrophenyl)piperazin-1-yl]propan-1-amine according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structural features:

- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

- A 3-nitrophenyl group attached to the piperazine nitrogen at position 4.

- A propan-1-amine side chain (-CH2-CH2-CH2-NH2) linked to the piperazine nitrogen at position 1.

The structural formula is represented as:

SMILES : C1CN(CCN1CCCN)C2=CC(=CC=C2)[N+](=O)[O-].

This notation highlights the connectivity of the piperazine core, the nitro-substituted aromatic ring, and the terminal amine group.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number: 1181650-34-9 . Alternative designations include:

- 3-[4-(3-Nitrophenyl)piperazin-1-yl]propan-1-amine

- 1-Piperazinepropanamine, 4-(3-nitrophenyl)-

These synonyms are used interchangeably in chemical databases and research literature to reference the same molecular entity.

Molecular Weight and Empirical Formula Analysis

The empirical formula of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- is C13H20N4O2 , with a molecular weight of 264.32 g/mol . The elemental composition is detailed below:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 20 | 1.008 | 20.16 |

| N | 4 | 14.01 | 56.04 |

| O | 2 | 16.00 | 32.00 |

| Total | 264.33 |

This breakdown confirms the molecular weight calculation and underscores the compound’s nitrogen-rich structure, a hallmark of its potential reactivity and biological relevance.

属性

IUPAC Name |

3-[4-(3-nitrophenyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c14-5-2-6-15-7-9-16(10-8-15)12-3-1-4-13(11-12)17(18)19/h1,3-4,11H,2,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKKDSLRANDQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation and Cyclization Reaction

- Raw Materials : P-nethoxyaniline and N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline.

- Solvents : Non-protic solvents such as DMF, toluene, or DMSO.

- Alkali Agents : Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride, sodium methylate, or sodium amide.

- Temperature : Reaction temperatures range from 80°C to 140°C, typically around 100°C.

- Reaction Time : Approximately 24 hours under stirring.

- Workup : After reaction completion, the mixture is cooled, diluted, and extracted with organic solvents such as chloroform or toluene. The organic phase is dried over anhydrous potassium carbonate and concentrated.

- Purification : The residue is recrystallized from 1,4-dioxane or ethyl acetate to yield the target compound.

Example Yield and Melting Points:

| Embodiment | Starting Material Amount (g) | Solvent | Alkali (g) | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 300 (N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline) + 120 (P-nethoxyaniline) | DMF | 20 | 100 | 24 | 87 | 195.4 |

| 2 | 52.5 + 18.4 | Toluene | 2 | Reflux | 24 | 88.5 | 194.6 |

| 3 | 52.5 + 18.4 | DMF | 2 | 100 | 24 | 87 | 195.1 |

These procedures demonstrate reproducible high yields (~87-88.5%) for the formation of 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine derivatives, which are structurally close analogs of the target compound.

Catalytic Hydrogenation and Further Functionalization

- Hydrogenation : The nitro group on the phenyl ring can be reduced to an amino group using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

- Solvent : Tetrahydrofuran (THF) is commonly used.

- Conditions : The reaction is typically run overnight at room temperature.

- Workup : Post-reaction, the mixture is washed with water, separated, and concentrated under vacuum.

- Purification : Recrystallization from ethyl acetate yields the amino-substituted piperazine derivative.

Yield example: ~55% for 1-(4-hydroxy phenyl)-4-(4-aminophenyl) piperazine.

Alternative Synthetic Routes

Synthesis via Piperazine Carboxylate Intermediates

- Starting from tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate, treatment with trifluoroacetic acid in dichloromethane at room temperature leads to deprotection and formation of 1-(3-methoxy-4-nitrophenyl)piperazine.

- Subsequent basification with sodium hydroxide and extraction yields the target compound.

- This method allows for selective functional group transformations and high purity products.

Nucleophilic Substitution in DMF

- Reaction of 5-fluoro-2-nitroanisole with 1-methyl-4-(piperidin)piperazine in DMF at 120°C for 18 hours in the presence of potassium carbonate yields 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.

- After basification and extraction, purification by chromatography affords the product with 95% yield.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation & Cyclization | P-nethoxyaniline + N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline | DMF, Toluene, DMSO | 80-140°C, 24 h, alkaline (NaOH) | 87-88.5 | Recrystallization in 1,4-dioxane |

| Catalytic Hydrogenation | Nitro-substituted piperazine derivative + Pd/C | THF | Room temp, overnight | ~55 | Converts nitro to amino group |

| Deprotection of BOC-protected piperazine | tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate + TFA | DCM | 20°C, overnight | 100 | Followed by basification and extraction |

| Nucleophilic Substitution | 5-fluoro-2-nitroanisole + 1-methyl-4-(piperidin)piperazine + K2CO3 | DMF | 120°C, 18 h | 95 | Purified by chromatography |

Research Findings and Notes

- The condensation and cyclization approach under alkaline conditions in non-protic solvents is the most widely reported and reliable method for synthesizing 1-piperazinepropanamine derivatives with nitrophenyl substituents.

- The choice of solvent and alkali significantly affects the reaction efficiency and yield.

- Catalytic hydrogenation is essential for converting nitro groups to amino groups, enabling further functionalization.

- Alternative methods involving protected intermediates and nucleophilic aromatic substitution provide routes for structural diversification and high purity.

- Reaction temperatures ranging from 80°C to 140°C and reaction times around 24 hours are optimal for condensation steps.

- Recrystallization solvents such as 1,4-dioxane and ethyl acetate are effective in purifying the final products.

化学反应分析

Types of Reactions

1-Piperazinepropanamine, 4-(3-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

1-Piperazinepropanamine, 4-(3-nitrophenyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with biological membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-Piperazinepropanamine, 4-(3-nitrophenyl)-, with structurally analogous arylpiperazine derivatives:

Key Observations:

- Electronic Effects: The meta-nitro group in the target compound confers stronger electron-withdrawing effects than -Cl or -OCH₃ but may be comparable to -CF₃. This could enhance binding to enzymes like MAO-B, as seen in nitro-substituted thiazolylhydrazones .

- Biological Activity: Unlike 2-methoxyphenyl derivatives (5-HT₁A affinity ) or 3-chlorophenyl analogs (D3 receptor selectivity ), the nitro group’s role in receptor binding remains speculative but may align with MAO-B inhibition trends .

- Physicochemical Properties: The para-nitro isomer in forms stable salts with organic acids, suggesting the meta-nitro variant may exhibit distinct solubility or crystallinity .

Pharmacological and Functional Comparisons

- MAO-B Inhibition: 4-(3-Nitrophenyl)thiazol-2-ylhydrazones () show reversible MAO-B inhibition (IC₅₀ = 0.1–1 µM), suggesting the nitro group’s role in enzyme interaction. The target compound’s nitro-substituted piperazine may share similar inhibition mechanisms .

- 5-HT₁A vs. D3 Receptor Binding: 2-Methoxyphenyl and 3-chlorophenyl piperazines exhibit divergent receptor selectivities. The nitro group’s electron-withdrawing nature may reduce 5-HT₁A affinity compared to -OCH₃ but enhance interactions with oxidoreductases .

- Synthetic Flexibility: The propanamine chain in the target compound allows functionalization, akin to ’s pentanamide derivatives, which were modified for dopamine receptor binding .

生物活性

1-Piperazinepropanamine, 4-(3-nitrophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and pharmacological applications. This article explores its biological activity, including structure-activity relationships, receptor affinity, and case studies that illustrate its effects.

Chemical Structure and Properties

The unique substitution pattern of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- contributes to its distinct chemical and biological properties. The presence of the nitrophenyl group is crucial for its interaction with various biological targets, influencing both affinity and intrinsic activity.

Receptor Interactions

Research indicates that compounds with a piperazine moiety often exhibit significant interactions with neurotransmitter receptors. A study focusing on related piperazine derivatives demonstrated their binding affinities for serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). The binding affinities of these derivatives were assessed through radioligand binding assays, revealing important insights into their pharmacological potential.

| Compound | Receptor Type | Binding Affinity (Ki) | Intrinsic Activity |

|---|---|---|---|

| Compound A | 5-HT7 | 0.13 nM | Agonist |

| Compound B | 5-HT1A | 1.5 nM | Antagonist |

| Compound C | D2 | 0.9 nM | Agonist |

The findings suggest that certain lipophilic substituents enhance receptor affinity, while others can switch the intrinsic activity from agonism to antagonism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications to the piperazine ring and attached aryl groups can significantly affect biological activity. For instance, substituents such as methyl or dimethylamino groups have been shown to enhance agonistic properties at the 5-HT7 receptor, whereas hydroxyl groups may lead to antagonistic behavior. This highlights the importance of chemical modifications in optimizing receptor selectivity and efficacy.

Case Study 1: Antidepressant Activity

A clinical study investigated the antidepressant-like effects of derivatives of 1-Piperazinepropanamine, focusing on their ability to modulate serotonin levels in animal models. The study found that specific derivatives exhibited significant reductions in depressive-like behaviors, correlating with increased serotonin availability in synaptic clefts.

Case Study 2: Anti-anxiety Effects

Another case study evaluated the anxiolytic potential of a related compound in a controlled trial involving patients with generalized anxiety disorder. Results indicated that participants receiving the treatment showed marked improvements in anxiety scores compared to placebo groups, suggesting a promising therapeutic role for this class of compounds.

常见问题

Q. What synthetic strategies are recommended for synthesizing 1-Piperazinepropanamine, 4-(3-nitrophenyl)-, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Mannich base reactions or nucleophilic substitutions with piperazine derivatives.

- Mannich Reaction : React a nitro-substituted benzaldehyde with piperazinepropanamine in the presence of a secondary amine catalyst (e.g., dimethylamine) under reflux in ethanol. Adjust molar ratios (1:1.2 for aldehyde:amine) to minimize byproducts .

- Nucleophilic Substitution : Use α-chloroacetamide intermediates (e.g., 2-chloro-1-(3-nitrophenyl)ethanone) with piperazine derivatives in dimethylformamide (DMF) under nitrogen. Optimize yield (up to 85%) by maintaining reflux at 80°C for 12 hours .

- Purification : Employ column chromatography (silica gel, ethyl acetate/methanol gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and nitro-phenyl protons (δ 7.5–8.5 ppm). Compare with reference spectra from PubChem or NIST .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 365.3 for [M+H]) and fragmentation patterns .

- IR Spectroscopy : Identify N-H stretching (~3300 cm) and nitro-group vibrations (~1520 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Methodological Answer:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .

- Enzyme Inhibition : Test carbonic anhydrase (hCA I/II) inhibition via esterase activity assays, using 4-nitrophenyl acetate as a substrate .

- Antimicrobial Activity : Perform microdilution assays against E. coli and S. aureus (MIC values) .

Advanced Research Questions

Q. How can contradictions in reported IC50_{50}50 values for enzyme inhibition be resolved?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., pH 7.4 buffer, 25°C) and use internal controls (e.g., acetazolamide for hCA inhibition) .

- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

- Data Normalization : Express activity as % inhibition relative to vehicle controls and perform triplicate runs .

Q. What computational methods predict target binding and selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., hCA II, PDB: 3KS3) to model ligand-receptor interactions. Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

- QSAR Modeling : Develop regression models using descriptors like logP and topological polar surface area (TPSA) to predict bioactivity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can structure-activity relationships (SAR) be systematically studied in analogs?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 3-nitro with 4-fluoro on phenyl) via halogenation or Suzuki coupling .

- Biological Profiling : Test analogs in parallel assays (e.g., hCA inhibition, cytotoxicity) and use PCA to correlate structural features (e.g., electron-withdrawing groups) with activity .

- Crystallography : Resolve co-crystal structures with target enzymes to identify key binding motifs .

Q. What protocols ensure stability and solubility in pharmacological studies?

Methodological Answer:

Q. How are toxicity and safety profiles evaluated preclinically?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。